

BI-847325 solubility and preparation for cell culture

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Compound of Interest		
Compound Name:	BI-847325	
Cat. No.:	B10764711	Get Quote

Application Notes and Protocols for BI-847325

Topic: BI-847325 Solubility and Preparation for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

BI-847325 is a potent, orally bioavailable, and ATP-competitive dual inhibitor of Mitogenactivated protein kinase kinase (MEK) and Aurora kinases.[1][2][3] It selectively targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2] Simultaneously, it inhibits Aurora kinases A, B, and C, which are essential serine/threonine kinases that regulate mitotic events.[2][4] This dual mechanism allows **BI-847325** to interfere with both cell proliferation signals and cell cycle progression, leading to apoptosis in cancer cells.[5][6] These application notes provide detailed protocols for the solubilization, storage, and preparation of **BI-847325** for use in cell-based assays.

Physicochemical Properties and Solubility

BI-847325 is a crystalline solid with a molecular weight of 464.56 g/mol .[1][7] Proper dissolution is critical for accurate and reproducible experimental results. The solubility in common laboratory solvents is summarized below. For cell culture applications, DMSO is the



recommended solvent for preparing concentrated stock solutions. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Table 1: Solubility of BI-847325

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	19 mg/mL[1]	~40.9 mM[1]	Use of fresh, moisture-free DMSO is recommended.[1] Ultrasonic agitation may be needed.[8]
DMSO	5 mg/mL[5][7]	~10.8 mM	-
DMF	16 mg/mL[5][7]	~34.4 mM	-
Ethanol	1 mg/mL[1]	~2.2 mM	Limited solubility.
Ethanol	0.3 mg/mL[5][7]	~0.65 mM	-
Water	Insoluble[1]	-	Not suitable for initial stock preparation.
DMF:PBS (pH 7.2) (1:6)	0.14 mg/mL[5][7]	~0.3 mM	Limited aqueous solubility.

Storage and Stability

Proper storage is essential to maintain the chemical integrity and activity of BI-847325.

- Solid Powder: Store the solid compound at -20°C for up to 3 years.[1][9]
- Stock Solutions (in DMSO): Prepare aliquots of the stock solution to avoid repeated freezethaw cycles.[3] Store at -80°C for up to 2 years or at -20°C for up to 1 year.[3] A stock solution at 4°C in DMSO is stable for up to 2 weeks.[9] Before use, allow the vial to equilibrate to room temperature for at least one hour.[9]

Mechanism of Action: Dual Inhibition Pathway

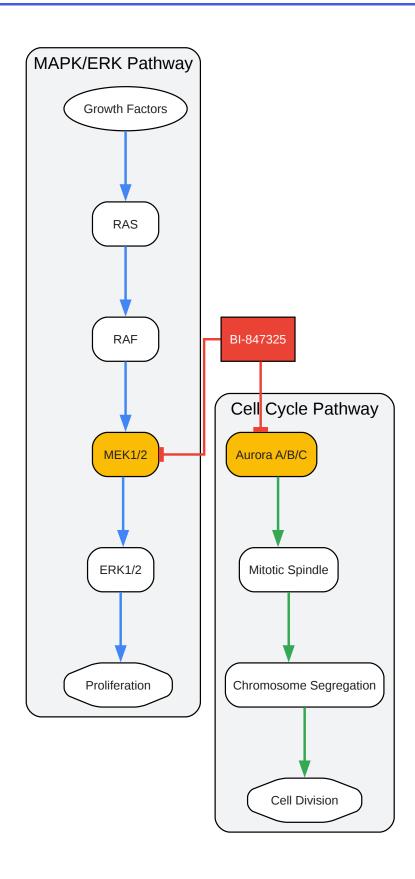






BI-847325 exerts its anti-cancer effects by concurrently inhibiting two critical signaling pathways: the MAPK/ERK pathway and the Aurora kinase-mediated cell cycle pathway. The diagram below illustrates this dual mechanism of action.





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BI-847325 dual-inhibition signaling pathway.



Protocols for Cell Culture Preparation Materials

- BI-847325 powder
- · Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Sterile cell culture medium appropriate for the cell line
- Vortex mixer
- Ultrasonic bath (optional, for aiding dissolution)

Preparation of Stock Solution (e.g., 10 mM)

- Equilibration: Allow the vial of BI-847325 powder to warm to room temperature for at least 60 minutes before opening.[9]
- Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The
 molecular weight of BI-847325 is 464.56 g/mol . To prepare 1 mL of a 10 mM stock solution,
 you will need 4.646 mg of BI-847325.
 - Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Molarity (mol/L)
- Dissolution: Aseptically add the calculated volume of anhydrous DMSO to the vial containing the BI-847325 powder.
- Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath for a few minutes to aid dissolution.
- Storage: Aliquot the stock solution into sterile, tightly sealed vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C as described in the storage section.

Preparation of Working Solutions



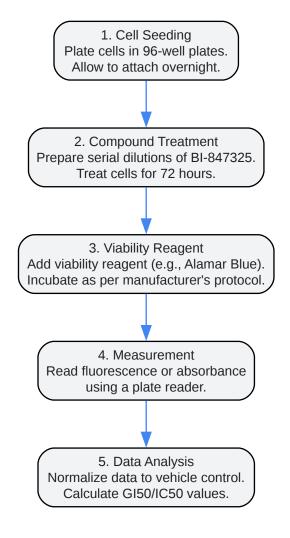
Prepare working solutions by diluting the high-concentration stock solution in a sterile cell culture medium immediately before use.

- Thawing: Thaw a single aliquot of the **BI-847325** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution into a fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For example, to make a 10 μM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 μL of 10 mM stock to 999 μL of medium).
- Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.
- Application: Add the final working solutions to your cell cultures. Ensure that the final
 concentration of DMSO in the culture medium is consistent across all treatments (including
 vehicle controls) and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

Experimental Protocol: Cell Viability Assay

The following is a general protocol for assessing the effect of **BI-847325** on cell proliferation and viability.





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General workflow for a cell viability assay.

Methodology

- Cell Plating: Seed cells (e.g., 2,500 cells/well) in 100 μL of culture medium into a 96-well plate.[1] Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Preparation: Prepare a series of working solutions of BI-847325 at various concentrations (e.g., from 0.3 nM to 30 μM) by diluting the stock solution in the culture medium.[1] Also, prepare a vehicle control containing the same final concentration of DMSO.
- Cell Treatment: Remove the old medium from the wells and add 100 μL of the medium containing the BI-847325 working solutions or the vehicle control.



- Incubation: Incubate the plate for a specified period, typically 72 hours.[1]
- Viability Assessment: After incubation, assess cell viability using a suitable method, such as Alamar blue, MTT, or propidium iodide staining, following the manufacturer's instructions.[1]
 [4]
- Data Acquisition: Measure the output (e.g., fluorescence or absorbance) using a multi-well plate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability data against the log of the compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 or GI50 value.[4]

In Vitro Activity of BI-847325

BI-847325 demonstrates potent activity against its target kinases and inhibits the growth of various cancer cell lines, particularly those with BRAF or KRAS mutations.

Table 2: IC50 and GI50 Values for BI-847325



Target / Cell Line	Assay Type	IC50 / GI50 (nM)	Notes
Kinase Targets			
MEK1 (human)	Enzymatic Assay	25[1][5][7]	ATP-competitive inhibition.
MEK2 (human)	Enzymatic Assay	4[1][5][7]	-
Aurora A (human)	Enzymatic Assay	25[1][5][7]	-
Aurora B (X. laevis)	Enzymatic Assay	3[1][5][7]	-
Aurora C (human)	Enzymatic Assay	15[1][5][7]	-
Cell Lines			
A375 (Melanoma, BRAFV600E)	Proliferation Assay	7.5[10]	Potent inhibition of p- ERK observed at 10- 30 nM.[10]
Calu-6 (NSCLC, KRASQ61K)	Proliferation Assay	60[10]	Higher concentrations (>100 nM) required to inhibit p-ERK.[10]
BRAF-mutant Melanoma	Growth Inhibition	0.3 - 2000	Range of IC50 values observed across multiple cell lines.[1]

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